molecular formula C8H10BrClN2O B1449163 5-Bromo-2-chloro-4-isobutoxypyrimidine CAS No. 1289022-88-3

5-Bromo-2-chloro-4-isobutoxypyrimidine

Cat. No.: B1449163
CAS No.: 1289022-88-3
M. Wt: 265.53 g/mol
InChI Key: WWOLGOVTRIFEPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-isobutoxypyrimidine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and isobutoxy groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-isobutoxypyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with pyrimidine as the core structure.

  • Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.

  • Isobutoxylation: The isobutoxy group is introduced at the 4 position through an alkoxylation reaction using isobutanol as the reagent.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-isobutoxypyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives with different functional groups at the halogenated positions.

Scientific Research Applications

5-Bromo-2-chloro-4-isobutoxypyrimidine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the effects of halogenated pyrimidines on cellular processes.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-4-isobutoxypyrimidine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological responses.

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyrimidine: Similar structure but lacks the isobutoxy group.

  • 4-Isobutoxypyrimidine: Similar structure but lacks the halogen atoms.

  • 2-Chloro-4-isobutoxypyrimidine: Similar structure but lacks the bromine atom.

Uniqueness: 5-Bromo-2-chloro-4-isobutoxypyrimidine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The isobutoxy group also adds to its versatility in chemical reactions and applications.

Properties

IUPAC Name

5-bromo-2-chloro-4-(2-methylpropoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2O/c1-5(2)4-13-7-6(9)3-11-8(10)12-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOLGOVTRIFEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of 5-bromo-2,4-dichloropyrimidine (2.56 mL) and 2-methyl-1-propanol (1.85 mL) in THF (80 mL) was added 60% sodium hydride (960 mg) at 0° C., and the mixture was stirred at 0° C. for 1 hr. To the reaction mixture was added water at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give a crude product of the title compound (4.15 g) as a colorless oil. This compound was used for the next step without further purification.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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